molecular formula C23H29Cl2NO8S B574265 [3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid CAS No. 167262-42-2

[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid

Cat. No.: B574265
CAS No.: 167262-42-2
M. Wt: 550.444
InChI Key: WCXCKHHNJUKADZ-UHFFFAOYSA-N
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Description

Historical Background and Development

The compound [3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid emerged from pharmacological research targeting selective receptor modulators, particularly within the opioid receptor family. Its development is closely tied to efforts to optimize the pharmacokinetic and binding properties of pyrrolidine-based scaffolds. Early studies on structurally analogous compounds, such as DuP 747 (a kappa-opioid receptor agonist), demonstrated the therapeutic potential of substituted pyrrolidines in analgesia and neuropharmacology. The addition of methanesulfonic acid as a counterion in this derivative likely improves solubility and crystallinity, a strategy commonly employed in drug development.

Key milestones in its synthesis include:

  • Scaffold Optimization : Introduction of the 3,4-dichlorophenyl group to enhance lipophilicity and receptor affinity.
  • Functionalization : Incorporation of the 2-hydroxyethyl moiety to modulate steric and electronic interactions at the pyrrolidine nitrogen.
  • Counterion Selection : Methanesulfonic acid was chosen to stabilize the protonated amine while maintaining bioavailability.

Nomenclature and Structural Identification

The systematic IUPAC name reflects its complex architecture:

  • Core Structure : A pyrrolidine ring substituted at the 1-position with a (3,4,5-trimethoxyphenyl)methanone group.
  • Side Chains :
    • 3-(3,4-Dichlorophenyl) group.
    • 2-Hydroxyethyl group at the 3-position.
  • Counterion : Methanesulfonic acid forms a salt with the protonated pyrrolidine nitrogen.

Structural Features :

Feature Description
Molecular Formula C₂₃H₂₅Cl₂NO₆S (parent) + CH₄O₃S (counterion)
Molecular Weight 543.5 g/mol (including methanesulfonic acid)
Stereochemistry Chiral centers at C3 of pyrrolidine and C3 of the dichlorophenyl group
Key Functional Groups Dichlorophenyl, trimethoxyphenyl, hydroxyethyl, tertiary amine, sulfonate

The methanesulfonic acid counterion is evident in the SMILES string:
CN(C1C(CCC2=C1C=CC=C2OC)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O.

Chemical Classification within Pyrrolidine Derivatives

This compound belongs to the N-substituted pyrrolidine class, characterized by:

  • Pyrrolidine Core : A five-membered saturated ring with nitrogen at position 1.
  • Substituent Diversity :
    • Aromatic Groups : 3,4-Dichlorophenyl and 3,4,5-trimethoxyphenyl enhance π-π stacking and hydrophobic interactions.
    • Hydroxyethyl Chain : Introduces hydrogen-bonding capability and conformational flexibility.
  • Salt Formation : Methanesulfonic acid stabilizes the protonated amine, common in bioactive salts to improve solubility.

Comparative Analysis with Other Pyrrolidine Derivatives :

Compound Key Differences Biological Relevance
DuP 747 Lacks hydroxyethyl and trimethoxyphenyl groups Kappa-opioid receptor agonist
Serpentine alkaloid Contains indole moiety fused to pyrrolidine Antihypertensive effects
Nebivolol derivatives Substituted with fluorinated aryl groups Beta-blocker activity

Relationship to DuP 747 and Analogous Compounds

This compound shares structural homology with DuP 747, a well-characterized kappa-opioid receptor ligand. Critical modifications include:

  • Trimethoxyphenyl vs. Naphthalenyl : Replacement of DuP 747’s tetralin system with a 3,4,5-trimethoxyphenyl group alters electron density and steric bulk, potentially influencing receptor selectivity.
  • Hydroxyethyl Substituent : Absent in DuP 747, this group may enhance water solubility and metabolic stability.
  • Dichlorophenyl Positioning : The 3,4-dichloro configuration is conserved, suggesting preserved affinity for hydrophobic binding pockets.

Synthetic Analogues :

  • Variant A : Replaces methanesulfonic acid with hydrochloride, affecting crystallinity.
  • Variant B : Substitutes trimethoxyphenyl with pyridinyl, reducing aromatic interactions.

These structural tweaks highlight the compound’s role in exploring structure-activity relationships within the pyrrolidine pharmacophore.

Properties

IUPAC Name

[3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2NO5.CH4O3S/c1-28-18-10-14(11-19(29-2)20(18)30-3)21(27)25-8-6-22(13-25,7-9-26)15-4-5-16(23)17(24)12-15;1-5(2,3)4/h4-5,10-12,26H,6-9,13H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXCKHHNJUKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCO)C3=CC(=C(C=C3)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724680
Record name Methanesulfonic acid--[3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl](3,4,5-trimethoxyphenyl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167262-42-2
Record name Methanesulfonic acid--[3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl](3,4,5-trimethoxyphenyl)methanone (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone; methanesulfonic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A pyrrolidine ring substituted with a dichlorophenyl and a hydroxyethyl group.
  • A trimethoxyphenyl moiety linked to a methanone functional group.
  • The presence of methanesulfonic acid , which may influence solubility and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Studies have shown that derivatives of pyrrolidine compounds can act as effective scavengers of free radicals. For instance, similar compounds have demonstrated significant radical scavenging activity in various assays, including the DPPH assay .
  • Anticancer Potential : Some pyrrolidine derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. These studies suggest that structural modifications can enhance their effectiveness against specific types of cancer cells .
  • Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal tissues.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant properties help mitigate oxidative stress by neutralizing ROS, which are implicated in various pathological conditions including cancer and neurodegenerative diseases .
  • Interaction with Cellular Signaling Pathways : Preliminary studies suggest that this compound may interact with key signaling pathways involved in cell proliferation and apoptosis, potentially leading to its anticancer effects.

Case Study 1: Antioxidant Evaluation

A study conducted on related pyrrolidine derivatives evaluated their antioxidant capacity using the DPPH assay. The results indicated that certain structural features, such as the presence of electron-donating groups, significantly enhanced radical scavenging activity. The best-performing derivative exhibited an IC50 value comparable to established antioxidants like Trolox .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. One notable study demonstrated that a structurally similar pyrrolidine derivative exhibited selective cytotoxicity against A2780 ovarian cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .

Data Tables

Biological Activity Mechanism/Effect Reference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress in neurons

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in the development of pharmaceuticals due to its structural characteristics that may interact with biological targets effectively.

  • Receptor Binding Studies : Research indicates that compounds with similar structures exhibit high affinity for various receptors, including opioid receptors. For instance, the related compound PF-04455242 has been studied as a κ-opioid receptor antagonist . This suggests potential applications in pain management therapies.
  • Antitumor Activity : Some derivatives of pyrrolidine compounds have demonstrated cytotoxic effects against cancer cell lines. Investigations into the structure-activity relationship (SAR) of these compounds could yield insights into their effectiveness as anticancer agents.

Green Chemistry

Methanesulfonic acid is recognized for its role in green chemistry as a safer alternative to traditional strong acids. Its applications include:

  • Catalysis : Methanesulfonic acid serves as an effective Brønsted acid catalyst in esterification and alkylation reactions . This property can be harnessed to develop environmentally friendly synthesis routes for pharmaceuticals and fine chemicals.
  • Electrochemical Applications : The compound's properties make it suitable for use in electrolytes for batteries, particularly in redox flow batteries (RFBs). The high conductivity and electrochemical stability of methanesulfonic acid-based electrolytes enhance energy storage systems .

Material Science

The unique structure of the compound allows it to be explored in the development of new materials:

  • Polymerization Initiators : Compounds similar to this one are being investigated as potential initiators for photopolymerization processes. Their ability to absorb UV light and facilitate polymer formation can lead to advancements in coatings and adhesives .
  • Nanomaterials : The incorporation of this compound into nanostructured materials could improve their functional properties, such as conductivity or catalytic activity.

Case Study 1: Opioid Receptor Antagonism

A study focusing on the pharmacological profile of pyrrolidine derivatives revealed that compounds with similar moieties exhibited significant binding affinity towards κ-opioid receptors. This opens avenues for developing new analgesics with reduced side effects compared to existing opioid medications .

Case Study 2: Green Catalysis

Research conducted on the use of methanesulfonic acid as a catalyst demonstrated its effectiveness in synthesizing biodiesel from triglycerides. The process showed higher yields and reduced reaction times compared to conventional methods using sulfuric acid .

Data Tables

Application AreaCompound RoleKey Findings
Medicinal ChemistryOpioid Receptor AntagonistHigh affinity observed in receptor binding studies
Green ChemistryCatalyst for EsterificationEnhanced yields in biodiesel production
Material SciencePhotopolymerization InitiatorEffective UV absorption leading to polymerization

Comparison with Similar Compounds

Research Findings and Implications

  • Trimethoxyphenyl Motif : Present in both the target compound and Compound A/B, this group is associated with microtubule disruption (e.g., in cancer therapies) and may synergize with dichlorophenyl’s electron-withdrawing effects .
  • Methanesulfonic Acid Advantage : The target compound’s sulfonic acid group likely improves aqueous solubility compared to neutral analogs like Compound A or B, enhancing bioavailability .
  • Structural Stability : Compound A’s crystallographic data suggest that rigid heterocycles (e.g., oxadiazole) improve stability, whereas the target compound’s pyrrolidine and hydroxyethyl groups may confer conformational flexibility for target binding .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, p-toluenesulfonic acid (p-TsOH) is a preferred catalyst in xylene under reflux (yields: 73–99%) . Dean-Stark traps can enhance reaction efficiency by removing water during cyclization. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) improves purity, as demonstrated in analogous pyrrolidine-based syntheses .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for structural confirmation (e.g., δ 2.17 ppm for methyl groups, δ 7.06 ppm for aromatic protons in analogous compounds) .
  • FT-IR to identify functional groups (e.g., C=O at ~1680 cm⁻¹, O–CH₃ at ~1250 cm⁻¹) .
  • Single-crystal X-ray diffraction for resolving stereochemistry, as used for related pyrrolidine derivatives (e.g., CCDC 1896035) .

Advanced Research Questions

Q. How can researchers address contradictions in solubility and stability data during formulation?

  • Methodological Answer : Solubility discrepancies may arise from solvent polarity and pH. For example, xylene and o-xylene are effective for high-temperature reactions , while aqueous stability studies should account for methanesulfonic acid’s hygroscopicity. Accelerated stability testing (40°C/75% RH) and HPLC monitoring can identify degradation pathways.

Q. What strategies improve selectivity in biological activity studies?

  • Methodological Answer : Structural modifications (e.g., introducing sulfonyl or perfluoroisopropyl groups) enhance target specificity. For instance, pyrrolidinylsulfone derivatives achieved >100-fold selectivity for RORγt over PXR/LXR in vitro . Pairing computational docking (e.g., AutoDock Vina) with in vitro assays (IL23-induced acanthosis models) validates mechanistic hypotheses .

Q. How can researchers resolve spectral data conflicts in structural elucidation?

  • Methodological Answer : Combine complementary techniques:

  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., pyrrolidine CH₂ groups).
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 356 [M⁺] for C₂₄H₂₄N₂O) .
  • Dynamic light scattering (DLS) to assess aggregation states affecting solubility .

Q. What computational methods predict pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can model binding to targets like tubulin or NHERF1, as seen in structurally related compounds .

Key Research Challenges

  • Stereochemical Complexity : The pyrrolidine ring’s chiral centers necessitate enantiomeric resolution via SFC or chiral HPLC .
  • Biological Selectivity : Balancing RORγt inhibition with off-target effects requires iterative SAR studies .
  • Stability in Formulation : Methanesulfonic acid’s hygroscopicity demands anhydrous storage and inert atmosphere handling .

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